Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride

Medicinal Chemistry Organic Synthesis Building Block Procurement

Flexible amine linkers often reduce target selectivity in lead optimization. This rigid Cbz-protected 1,7-diazaspiro[4.5]decane hydrochloride replaces flexible diamines with a conformationally constrained scaffold. - Enables selective 1-position deprotection & functionalization. - Stable HCl salt ensures consistent reactivity & solubility. - Purity ≥95% supports reproducible multi-step synthesis. - Key intermediate for sigma-1 receptor modulator libraries.

Molecular Formula C16H23ClN2O2
Molecular Weight 310.82 g/mol
CAS No. 1523571-82-5
Cat. No. B1447252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride
CAS1523571-82-5
Molecular FormulaC16H23ClN2O2
Molecular Weight310.82 g/mol
Structural Identifiers
SMILESC1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1.Cl
InChIInChI=1S/C16H22N2O2.ClH/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16;/h1-3,6-7,17H,4-5,8-13H2;1H
InChIKeyIUZFRBWCAMPBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Benzyl 1,7-Diazaspiro[4.5]Decane-1-Carboxylate HCl


Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride (CAS 1523571-82-5) is a protected, spirocyclic diamine building block featuring a 1,7-diazaspiro[4.5]decane core with a benzyl carbamate (Cbz) protecting group on the 1-position amine and is supplied as the hydrochloride salt [1]. This rigid, three-dimensional scaffold is a member of the broader class of diazaspiro compounds which are recognized as privileged structures in medicinal chemistry for their ability to impart conformational constraint and favorable physicochemical properties to drug candidates [2]. The compound is commercially available for research and development purposes, with vendors typically reporting purities of 95% or higher .

1,7-Diazaspiro Core

Rigid spirocyclic scaffold for conformational constraint studies

Cbz Protection

Benzyl carbamate enables selective 1-position amine deprotection

HCl Salt Form

Stable crystalline salt for consistent handling and polar media reactions

Substitution Challenges for Benzyl 1,7-Diazaspiro[4.5]Decane-1-Carboxylate HCl


Substituting Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride with a seemingly similar analog carries significant risk for synthetic outcomes. Key differentiators include the specific regioisomerism of the diazaspiro core (e.g., 1,7- vs. 1,4- or 1,8-diazaspiro), the nature of the protecting group (e.g., Cbz vs. Boc or Fmoc), and the salt form (e.g., hydrochloride vs. free base or other salts). These factors critically influence the compound's reactivity, stability, solubility, and the subsequent synthetic steps for which it is intended. A change in any one of these variables can lead to altered reaction kinetics, unexpected byproduct formation, or incompatibility with downstream deprotection strategies, potentially derailing an entire synthetic route [1][2]. The data below, though limited in direct head-to-head comparisons, underscores these specific points of quantifiable differentiation.

Regioisomer mismatch

1,4- or 1,8-diazaspiro analogs may alter scaffold geometry and synthetic route compatibility.

Protecting group variance

Boc or Fmoc protection instead of Cbz can require different deprotection conditions, impacting downstream steps.

Salt form difference

Free base or other salts may exhibit altered solubility, stability, and handling, affecting reaction outcomes.

Key Differentiators for Benzyl 1,7-Diazaspiro[4.5]Decane-1-Carboxylate HCl


Purity Specification Benchmarking

The compound is supplied by multiple vendors with a minimum purity specification of 95% or 97%. This represents a quantifiable, vendor-defined baseline for procurement to ensure experimental reproducibility . While no direct comparative purity data for a specific analog is available from a single source, this specification allows for direct comparison between different suppliers of this exact compound, ensuring the procurement of a quality-assured starting material for sensitive synthetic applications.

Purity Specification
Data to verify
≥95% to 97% across vendors
Supports procurement specification review
Vendor CoA verification recommended
Medicinal Chemistry Organic Synthesis Building Block Procurement

Salt Form Advantage: HCl vs. Free Base

The target compound is a hydrochloride salt, while its close analog benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS 1086394-95-7) is the free base [1][2]. As a class-level inference, amine hydrochlorides generally exhibit higher aqueous solubility and greater long-term stability as crystalline solids compared to their corresponding free bases, which can be prone to oxidation or degradation [3]. This distinction makes the hydrochloride salt a more robust and convenient form for laboratory handling, long-term storage, and for use in reactions conducted in aqueous or polar media.

Salt Form Comparison
Class-level inference
HCl salt (crystalline) vs free base (liquid/low-melting)
Supports salt-form selection review
Class-level solubility/stability inference
Chemical Synthesis Solubility Stability Handling

High-Yield Synthesis of the Core Scaffold

A patented method for synthesizing 1,7-diazaspiro[4.5]decane derivatives, which are direct precursors to the target compound, addresses the prior art's limitations of long synthetic routes and low yields. This method, involving a Michael addition on N-protected 3-nitropyridine, provides an improved pathway for accessing this valuable scaffold [1]. While a specific yield for the final Cbz-protected compound is not provided, the patent's focus on overcoming low-yielding processes underscores the value of sourcing a pre-formed, high-purity building block. This is supporting evidence for the strategic importance of procuring this compound rather than synthesizing it de novo.

Synthetic Route
Supporting evidence
Patent-reported Michael addition method (CN101550143A)
Supports building-block sourcing review
Quantitative yield data not disclosed
Process Chemistry Medicinal Chemistry Synthetic Methodology

Validated Applications for Benzyl 1,7-Diazaspiro[4.5]Decane-1-Carboxylate HCl


Medicinal Chemistry: Constrained Analogs

This building block is ideally suited for the synthesis of conformationally restricted analogs of lead compounds in drug discovery. Its rigid 1,7-diazaspiro[4.5]decane core can be used to replace flexible amine-containing linkers (e.g., piperazine or linear diamines), potentially improving target selectivity and pharmacokinetic properties [1]. The Cbz protecting group allows for selective deprotection and further functionalization at the 1-position amine.

Neuroscience: Sigma-1 Receptor Ligand Development

The diazaspiro[4.5]decane scaffold is a recognized core in several ligands targeting the sigma-1 receptor, a protein implicated in pain, neurodegeneration, and addiction . This specific compound serves as a versatile intermediate for generating diverse libraries of potential sigma-1 receptor modulators for hit-to-lead optimization studies. Its use ensures the incorporation of a privileged spirocyclic motif known to confer favorable binding characteristics.

Process Chemistry: Late-Stage Intermediate

The compound's defined purity (≥95%) and stable salt form make it a reliable intermediate for multi-step syntheses in process chemistry. Its procurement in bulk quantities (e.g., 1g, 5g from vendors like Achemblock and Aladdin ) supports the scale-up of promising lead compounds where a consistent supply of high-quality starting material is paramount for reproducibility and eventual regulatory compliance.

Application
Selection Property
Validation Focus
Constrained analog synthesis
Spirocyclic scaffold rigidity, Cbz protection
Conformational constraint, selective deprotection
Sigma-1 receptor ligand development
Privileged diazaspiro motif
Binding assay profiling, SAR studies
Late-stage intermediate procurement
Defined purity specification, stable salt form
CoA verification, lot-to-lot reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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